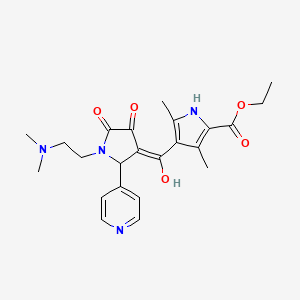

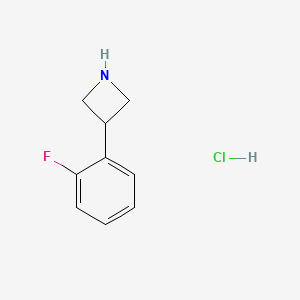

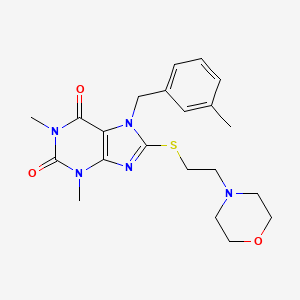

![molecular formula C24H25NO4 B2716879 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide CAS No. 1396674-87-5](/img/structure/B2716879.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound . It seems to be related to biphenyl compounds and benzamide derivatives .

Chemical Reactions Analysis

The chemical reactions involving “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide” are not explicitly mentioned in the sources I found .Aplicaciones Científicas De Investigación

Molecular Interactions and Structure

The study by Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, examining its crystal structure through X-ray diffraction and DFT calculations. This research highlighted the importance of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of the compound. These findings are crucial for understanding how such compounds can be designed for specific functions in pharmaceuticals and materials science Karabulut et al., 2014.

Biosensors Development

Karimi-Maleh et al. (2014) described the creation of a high-sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of biomolecules. This study demonstrates the potential of derivatives of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide in enhancing the detection capabilities of biosensors, indicating their applicability in medical diagnostics and analytical chemistry Karimi-Maleh et al., 2014.

Novel Compounds Exploration

Research by Hu et al. (2008) on Dendrobium longicornu revealed new compounds with potential anti-platelet aggregation activities. This underscores the role of benzamide derivatives in discovering new therapeutic agents, particularly for cardiovascular diseases Hu et al., 2008.

Metabolic Studies

The formation and metabolism of N-hydroxymethyl compounds were explored by Ross et al. (1983), indicating the metabolic pathways of benzamide derivatives in biological systems. Such studies are vital for drug development, providing insights into drug metabolism and potential interactions within the body Ross et al., 1983.

Pharmacological Applications

Jiao et al. (2009) worked on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors, showing potential in cancer therapy. This highlights the pharmacological significance of benzamide derivatives in modulating enzyme activity to treat diseases Jiao et al., 2009.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-24(27,19-14-12-18(13-15-19)17-8-5-4-6-9-17)16-25-23(26)20-10-7-11-21(28-2)22(20)29-3/h4-15,27H,16H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGGOGQMFMMABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2716807.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)